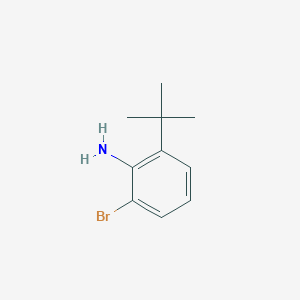![molecular formula C6H7N3O4 B3330706 (6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol CAS No. 73332-78-2](/img/structure/B3330706.png)
(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol
Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . This compound is part of a new generation of agents designed to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis .
Mode of Action
It is known that the compound interacts with the bacterium at a molecular level, leading to changes that inhibit the growth and proliferation of the bacterium .
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, disrupting its normal functions and leading to its eventual death
Pharmacokinetics
It is known that the compound has a molecular weight of 19917 , which may influence its bioavailability and pharmacokinetics.
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis, leading to a reduction in the severity of tuberculosis infection . This makes the compound a potential candidate for use in the treatment of tuberculosis, including drug-resistant strains.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Other factors, such as pH and the presence of other substances, may also influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol involves several steps. One common method includes the reaction of 2-nitroimidazole with an appropriate oxirane derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the hydroxyl group can yield various esters or ethers .
Scientific Research Applications
(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Potential use in developing new drugs for treating multi-drug resistant tuberculosis (MDR-TB) and extensive drug-resistant tuberculosis (XDR-TB).
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol
- 6-Nitro-2,3-dihydroimidazo[2,1-b]oxazole
Uniqueness
(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol is unique due to its specific structure, which imparts distinct antimicrobial properties. Compared to similar compounds, it has shown higher efficacy against certain strains of Mycobacterium tuberculosis, making it a promising candidate for further drug development .
Properties
IUPAC Name |
(6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c10-3-4-1-8-2-5(9(11)12)7-6(8)13-4/h2,4,10H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVRQBCYAQDGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=NC(=CN21)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Bicyclo[2.1.1]hexan-1-amine](/img/structure/B3330698.png)



